1-Bromo-3-fluoro-5-(fluoromethyl)benzene

Molecular Properties Chemical Synthesis Building Block Selection

1-Bromo-3-fluoro-5-(fluoromethyl)benzene (CAS 1715032-20-4) is a halogenated aromatic building block with the molecular formula C7H5BrF2 and a molecular weight of 207.01 g/mol. It is characterized by a benzene ring substituted with bromine, fluorine, and a fluoromethyl group, a specific substitution pattern valuable for further functionalization in medicinal and agrochemical research.

Molecular Formula C7H5BrF2
Molecular Weight 207.01 g/mol
CAS No. 1715032-20-4
Cat. No. B1409015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-fluoro-5-(fluoromethyl)benzene
CAS1715032-20-4
Molecular FormulaC7H5BrF2
Molecular Weight207.01 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)Br)CF
InChIInChI=1S/C7H5BrF2/c8-6-1-5(4-9)2-7(10)3-6/h1-3H,4H2
InChIKeyDOUOYKLCOQRKDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-3-fluoro-5-(fluoromethyl)benzene (CAS 1715032-20-4) | Halogenated Aromatic Building Block for Fluorinated Synthesis


1-Bromo-3-fluoro-5-(fluoromethyl)benzene (CAS 1715032-20-4) is a halogenated aromatic building block with the molecular formula C7H5BrF2 and a molecular weight of 207.01 g/mol . It is characterized by a benzene ring substituted with bromine, fluorine, and a fluoromethyl group, a specific substitution pattern valuable for further functionalization in medicinal and agrochemical research . The compound is typically supplied as a colorless liquid with a minimum purity specification of 95% .

Why 1-Bromo-3-fluoro-5-(fluoromethyl)benzene Cannot Be Substituted with 1-Bromo-3-fluoro-5-methylbenzene in Discovery Chemistry


The replacement of a methyl group with a fluoromethyl group in aromatic systems is not a trivial substitution; it introduces a strong inductive effect that can significantly alter physicochemical properties critical to drug design, such as lipophilicity, metabolic stability, and electronic distribution [1]. Systematic investigations have shown that such fluorination motifs can modulate logP values, often resulting in a reduction of 0.3 to 0.5 log units compared to the methyl analog, directly impacting membrane permeability and bioavailability [1]. Furthermore, the altered electron density on the aromatic ring influences the reactivity of the bromine atom in subsequent cross-coupling reactions, making the direct substitution of a methyl analog for a fluoromethyl building block unreliable for achieving consistent synthetic outcomes [2].

Quantitative Differentiation: 1-Bromo-3-fluoro-5-(fluoromethyl)benzene vs. Closest Analogs


Molecular Weight and Elemental Composition Differentiation from 1-Bromo-3-fluoro-5-methylbenzene

1-Bromo-3-fluoro-5-(fluoromethyl)benzene (C7H5BrF2) has a molecular weight of 207.01 g/mol, which is 18.0 g/mol (9.5%) higher than its closest methyl analog, 1-bromo-3-fluoro-5-methylbenzene (C7H6BrF, MW 189.03 g/mol) [REFS-1, REFS-2]. This difference is due to the replacement of a hydrogen atom with a fluorine atom in the methyl group.

Molecular Properties Chemical Synthesis Building Block Selection

Lipophilicity Modulation Potential: Fluoromethyl vs. Methyl Substitution

Based on systematic investigations of aliphatic fluorination motifs, replacement of a methyl group with a fluoromethyl group typically results in a logP reduction of approximately 0.3 to 0.5 units, depending on the molecular scaffold [1]. While direct experimental logP data for this specific compound are not available, the presence of a fluoromethyl group in 1-bromo-3-fluoro-5-(fluoromethyl)benzene is expected to confer lower lipophilicity compared to its methyl analog 1-bromo-3-fluoro-5-methylbenzene (predicted logP for analog: 2.9–3.5 ).

Lipophilicity Drug Discovery ADME Properties

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Fluorinated bromobenzenes are widely used in Suzuki-Miyaura cross-coupling reactions to construct biaryl systems [1]. The electron-withdrawing nature of fluorine and fluoromethyl substituents can influence the oxidative addition step and the stability of palladium intermediates. Studies on related fluorohalobenzenes indicate that the presence of multiple fluorine substituents generally reduces electron density on the aromatic ring, which can slow oxidative addition but may enhance selectivity [1].

Cross-Coupling Suzuki-Miyaura Fluorinated Arenes

Synthetic Utility as a Key Intermediate for 3-Fluoro-5-(fluoromethyl)benzaldehyde

1-Bromo-3-fluoro-5-(fluoromethyl)benzene is specifically utilized as a key intermediate in the synthesis of 3-fluoro-5-(fluoromethyl)benzaldehyde via a halogen-lithium exchange at -78°C followed by formylation with DMF [1]. This reactivity is distinct from methyl-substituted analogs, where lithiation may compete with side reactions at the benzylic position due to the higher acidity of the methyl group protons.

Synthetic Methodology Lithiation Formylation

Optimal Application Scenarios for 1-Bromo-3-fluoro-5-(fluoromethyl)benzene in R&D


Lead Optimization in Medicinal Chemistry Requiring Lipophilicity Modulation

When a drug discovery program aims to reduce the logP of a lead series to improve metabolic stability or reduce off-target binding, 1-bromo-3-fluoro-5-(fluoromethyl)benzene serves as a superior building block over its methyl analog. The expected logP reduction of 0.3–0.5 units, as supported by class-level evidence [1], allows for fine-tuning of physicochemical properties without significantly altering the core molecular scaffold.

Synthesis of Specialized Fluorinated Benzaldehyde Intermediates

This compound is the starting material of choice for synthesizing 3-fluoro-5-(fluoromethyl)benzaldehyde via lithiation-formylation, a key transformation documented in the patent literature [1]. This pathway is not directly accessible with the methyl analog due to potential side reactions, establishing a clear synthetic advantage for this specific building block.

Construction of Fluorinated Biaryl Systems via Cross-Coupling

In projects requiring the introduction of a 3-fluoro-5-(fluoromethyl)phenyl moiety into a larger molecular framework, this compound is an essential reagent for Suzuki-Miyaura couplings [1]. Its unique electronic profile, governed by the fluoromethyl and aromatic fluorine substituents, dictates reaction conditions and outcomes that cannot be replicated by non-fluorinated or methyl-substituted analogs.

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